4,5-dimethyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,10,12,14-pentaene-7,16-dione
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Overview
Description
4,5-Dimethyl-3-thia-1,8-diazatetracyclo[77002,6010,15]hexadeca-2(6),4,10,12,14-pentaene-7,16-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,10,12,14-pentaene-7,16-dione typically involves multi-step organic reactions. One common approach involves the cyclization of precursor molecules under specific conditions to form the tetracyclic core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent and reproducible results .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,10,12,14-pentaene-7,16-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4,5-Dimethyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,10,12,14-pentaene-7,16-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,10,12,14-pentaene-7,16-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 16-[(2-fluorophenyl)methylidene]-4,5-dimethyl-3-thia-1,8-diazatetracyclo[7.7.0.0{2,6}.0{10,15}]hexadeca-2(6),4,8,10,12,14-hexaen-7-one : A structurally similar compound with potential applications in materials science .
1,4,5,8-Naphthalenetetracarboxylic dianhydride: An organic compound related to naphthalene, used as a precursor for naphthalenediimides.
Uniqueness
4,5-Dimethyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,10,12,14-pentaene-7,16-dione is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
Molecular Formula |
C15H12N2O2S |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4,5-dimethyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,10,12,14-pentaene-7,16-dione |
InChI |
InChI=1S/C15H12N2O2S/c1-7-8(2)20-15-11(7)13(18)16-12-9-5-3-4-6-10(9)14(19)17(12)15/h3-6,12H,1-2H3,(H,16,18) |
InChI Key |
SQFHFSUUGMFFKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC3N2C(=O)C4=CC=CC=C34)C |
Origin of Product |
United States |
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